N-[(1-benzylpiperidin-4-yl)methyl]-1-(2-fluorophenyl)methanesulfonamide N-[(1-benzylpiperidin-4-yl)methyl]-1-(2-fluorophenyl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.: 953154-98-8
VCID: VC5745763
InChI: InChI=1S/C20H25FN2O2S/c21-20-9-5-4-8-19(20)16-26(24,25)22-14-17-10-12-23(13-11-17)15-18-6-2-1-3-7-18/h1-9,17,22H,10-16H2
SMILES: C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2F)CC3=CC=CC=C3
Molecular Formula: C20H25FN2O2S
Molecular Weight: 376.49

N-[(1-benzylpiperidin-4-yl)methyl]-1-(2-fluorophenyl)methanesulfonamide

CAS No.: 953154-98-8

Cat. No.: VC5745763

Molecular Formula: C20H25FN2O2S

Molecular Weight: 376.49

* For research use only. Not for human or veterinary use.

N-[(1-benzylpiperidin-4-yl)methyl]-1-(2-fluorophenyl)methanesulfonamide - 953154-98-8

Specification

CAS No. 953154-98-8
Molecular Formula C20H25FN2O2S
Molecular Weight 376.49
IUPAC Name N-[(1-benzylpiperidin-4-yl)methyl]-1-(2-fluorophenyl)methanesulfonamide
Standard InChI InChI=1S/C20H25FN2O2S/c21-20-9-5-4-8-19(20)16-26(24,25)22-14-17-10-12-23(13-11-17)15-18-6-2-1-3-7-18/h1-9,17,22H,10-16H2
Standard InChI Key UBVWVKYQOUFTOB-UHFFFAOYSA-N
SMILES C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2F)CC3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-[(1-Benzylpiperidin-4-yl)methyl]-1-(2-fluorophenyl)methanesulfonamide features a piperidine ring substituted at the 1-position with a benzyl group and at the 4-position with a methylsulfonamide-linked 2-fluorophenyl moiety. The IUPAC name reflects this configuration: N-[(1-benzylpiperidin-4-yl)methyl]-1-(2-fluorophenyl)methanesulfonamide. Key structural attributes include:

  • Piperidine Core: A six-membered nitrogen-containing ring, conferring conformational flexibility and potential for hydrogen bonding.

  • Benzyl Substituent: Enhances lipophilicity, influencing membrane permeability and pharmacokinetic properties.

  • 2-Fluorophenyl Methanesulfonamide: The sulfonamide group (SO2NH-\text{SO}_{2}\text{NH}-) provides hydrogen-bond acceptor/donor sites, while the fluorine atom introduces electronegativity and metabolic stability.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC20H25FN2O2S\text{C}_{20}\text{H}_{25}\text{FN}_{2}\text{O}_{2}\text{S}
Molecular Weight376.49 g/mol
SMILESC1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2F)CC3=CC=CC=C3\text{C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2F)CC3=CC=CC=C3}
InChI KeyUBVWVKYQOUFTOB-UHFFFAOYSA-N
PubChem CID16887830

Synthesis and Reaction Pathways

Synthetic Strategies

The compound’s synthesis involves multi-step organic reactions, typically beginning with the preparation of the piperidine intermediate. A plausible route includes:

  • Benzylation of Piperidine: Reacting piperidine with benzyl bromide under basic conditions to form 1-benzylpiperidine.

  • Methylation at the 4-Position: Introducing a methyl group via alkylation, yielding 1-benzylpiperidin-4-ylmethanol.

  • Sulfonamide Formation: Coupling the alcohol with 2-fluorophenyl methanesulfonyl chloride in the presence of a dehydrating agent.

Challenges include optimizing reaction yields and purity, particularly during sulfonamide bond formation, where steric hindrance from the benzyl group may necessitate elevated temperatures or catalytic assistance.

Analytical Characterization

Structural confirmation relies on spectroscopic techniques:

  • NMR: 1H^1\text{H} and 13C^{13}\text{C} NMR spectra resolve the benzyl, piperidine, and fluorophenyl signals.

  • Mass Spectrometry: High-resolution MS confirms the molecular ion peak at m/z 376.49.

Research Applications and Comparative Analysis

Medicinal Chemistry

The compound’s scaffold is being explored for:

  • Antidepressants: Piperidine derivatives often target monoamine transporters.

  • Anticancer Agents: LSD1 inhibitors (e.g., analogs in EP2688568B1) show promise in leukemia models .

Table 2: Comparison with Structural Analogs

CompoundTargetActivity
N1-((1-Benzylpiperidin-4-yl)methyl)-N2-(2,4-difluorophenyl)oxalamideUnknownUnder investigation
Cyclopropylamine derivatives LSD1IC50_{50} < 100 nM

Challenges and Future Directions

Knowledge Gaps

  • Solubility and ADMET Profiles: No data exist on aqueous solubility, metabolic stability, or toxicity.

  • Target Identification: High-throughput screening is needed to elucidate primary biological targets.

Synthetic Optimization

Future work should prioritize:

  • Catalytic Asymmetric Synthesis: Enantioselective routes to access stereochemically pure variants.

  • Prodrug Strategies: Enhancing bioavailability through ester or amide prodrugs.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator